
1,1'-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone: is a chemical compound with the molecular formula C7H11N3O3 It is a derivative of pyrazolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone typically involves the reaction of pyrazolidine derivatives with appropriate reagents. One common method involves the condensation of ketones or aldehydes with hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to yield the desired pyrazolidine derivative . The reaction conditions often include mild temperatures and the use of oxidizing agents such as bromine or DMSO.
Industrial Production Methods
While specific industrial production methods for 1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyimino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Bromine, DMSO
Reducing Agents: Sodium borohydride, hydrogen gas
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various pyrazolidine derivatives, while reduction can produce amine-substituted pyrazolidines.
科学的研究の応用
1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone has several applications in scientific research:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its unique chemical properties can be exploited in the development of new materials with specific functionalities.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
作用機序
The mechanism of action of 1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The pyrazolidine ring can also interact with hydrophobic pockets in proteins, enhancing its binding affinity.
類似化合物との比較
Similar Compounds
1,1’-(4,4’-bipyridine-1,1’(4H,4’H)-diyl)diethanone: A similar compound with a bipyridine core.
1,1’-(2,2’-BIFURAN-5,5’-DIYL)DIETHANONE: A compound with a bifuran core.
1,1’-(4-METHYL-1H-PYRAZOLE-3,5-DIYL)DIETHANONE: A pyrazole derivative.
Uniqueness
1,1’-(4-(Hydroxyimino)pyrazolidine-1,2-diyl)diethanone is unique due to its hydroxyimino group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C7H11N3O3 |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
1-(2-acetyl-4-hydroxyiminopyrazolidin-1-yl)ethanone |
InChI |
InChI=1S/C7H11N3O3/c1-5(11)9-3-7(8-13)4-10(9)6(2)12/h13H,3-4H2,1-2H3 |
InChIキー |
LMGUHSSNLKCEEF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC(=NO)CN1C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


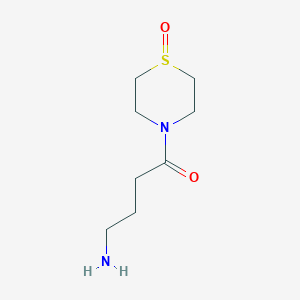
![2-(Methylthio)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12865549.png)
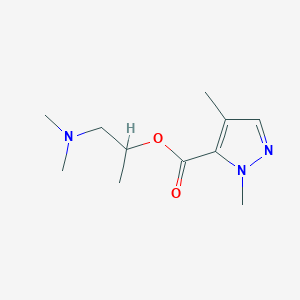
![6-(Cyanomethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12865557.png)
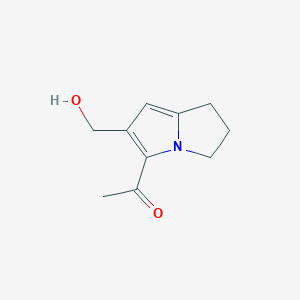
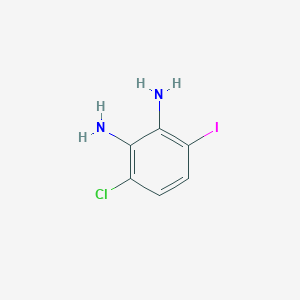
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12865569.png)
![7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12865573.png)


![2-Bromo-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12865596.png)
![13-hydroxy-10,16-dimethyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12865598.png)
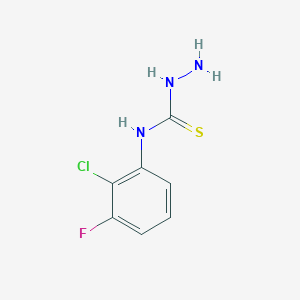
![(S)-N-((3S,4S)-5-acetyl-7-cyano-4-Methyl-1-((2-Methylnaphthalen-1-yl)Methyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepin-3-yl)-2-(MethylaMino)propanaMide](/img/structure/B12865612.png)
